ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate
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Overview
Description
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties .
Mechanism of Action
Target of Action
Similar compounds with triazolopyrimidine scaffolds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to inhibition of enzymatic activity . For instance, some triazolopyrimidine derivatives have been found to inhibit CDK2, resulting in cell cycle arrest .
Biochemical Pathways
Similar compounds have been reported to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
In silico adme studies of similar compounds have suggested suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
The compound, ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate, interacts with CDK2, a cyclin-dependent kinase . This interaction is believed to inhibit the activity of CDK2, thereby affecting the cell cycle .
Cellular Effects
This compound has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with CDK2 . This binding inhibits the activity of CDK2, leading to alterations in cell cycle progression .
Preparation Methods
The synthesis of ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine scaffold.
Substitution reactions: The triazolopyrimidine core is then subjected to substitution reactions to introduce the ethyl and amino groups at the desired positions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Antiviral Activity: This compound and its derivatives are explored for their antiviral properties, particularly against viruses that cause significant health issues.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential therapeutic applications
Comparison with Similar Compounds
Ethyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}amino)benzoate can be compared with other triazolopyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different biological activities and enzyme targets.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but may differ in their potency and specific applications.
Thiazolo[4,5-d]pyrimidine: Another class of compounds with distinct biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-3-21-14-12(19-20-21)13(16-9-17-14)18-11-7-5-10(6-8-11)15(22)23-4-2/h5-9H,3-4H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNDASJENJHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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